2-(Aminomethyl)-1,3-thiazole-4-carbonitrile hydrochloride
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and its role or uses in various applications .
Synthesis Analysis
The synthesis of a compound involves the processes used to create it. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, products, and conditions of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .Scientific Research Applications
Synthesis and Chemical Transformations :
- Moriarty et al. (1992) described a one-pot synthesis method for 4-substituted 2-amino or 2-(arylamino) thiazoles, which may include compounds similar to 2-(Aminomethyl)-1,3-thiazole-4-carbonitrile hydrochloride, demonstrating its relevance in chemical synthesis processes (Moriarty et al., 1992).
- Okamoto et al. (1980) explored the ring transformation of related compounds, highlighting the chemical versatility and potential applications of these molecules in synthetic chemistry (Okamoto et al., 1980).
Development of Novel Compounds :
- Seck et al. (2009) conducted a study on the synthesis of substituted selenolo[3,2-d][1,2,3]triazines and [1,3]selenazolo[4,5-d][1,2,3]triazines, suggesting the potential of this compound in the creation of new molecular structures (Seck et al., 2009).
Cytotoxicity and Biological Activity :
- Mohareb et al. (2017) evaluated the cytotoxicity of thiazole derivatives obtained from similar compounds against various cancer cell lines, highlighting the potential of these compounds in medicinal chemistry and oncology research (Mohareb et al., 2017).
Fluorometric Applications :
- Okamoto et al. (1980) utilized 4-amino-1H-1,5-benzodiazepine-3-carbonitrile hydrochloride, a compound similar to this compound, for the fluorometric determination of hydrogen peroxide, indicating its use in analytical chemistry (Okamoto et al., 1980).
Antimicrobial Studies :
- Poor Heravi et al. (2020) synthesized novel compounds using related thiazole carbonitriles and tested them for antimicrobial activity, suggesting the utility of these compounds in microbiology and pharmaceutical research (Poor Heravi et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(aminomethyl)-1,3-thiazole-4-carbonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S.ClH/c6-1-4-3-9-5(2-7)8-4;/h3H,2,7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GADKCBBWERTBNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CN)C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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